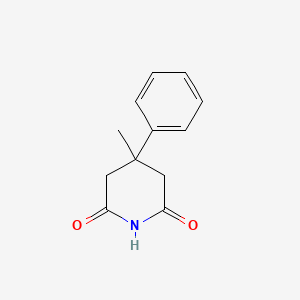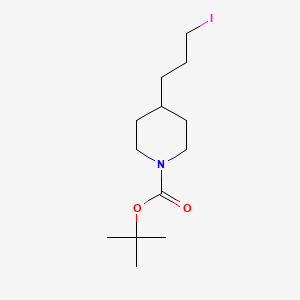
Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound in life science research . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular formula of this compound is C13H24INO2 . The molecular weight is 353.24 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 349.8±15.0 °C . The predicted density is 1±0.06 g/cm3 . The predicted acidity coefficient (pKa) is -1.37±0.40 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate is utilized as an important intermediate in the synthesis of various biologically active compounds. For instance, a derivative of this compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized for use in crizotinib, a medication used in cancer treatment. This synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirms the structure through MS and 1 HNMR spectrum analysis (Kong et al., 2016).
Development of Piperidine Derivatives
The compound is also used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds are further treated to form N-Boc piperidine derivatives, which are crucial in creating fused bicyclic systems (Moskalenko & Boev, 2014).
Intermediate in Anticancer Drug Synthesis
Another significant application of this compound is in the synthesis of intermediates for small molecule anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is synthesized for this purpose. The synthetic process involves multiple reactions, including nucleophilic substitution and oxidation, and is optimized for high yield (Zhang et al., 2018).
X-ray Structural Analysis
The compound and its derivatives have also been studied using X-ray crystallography. For example, the tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate variant has been analyzed to understand its molecular packing and hydrogen bonding patterns, contributing significantly to our understanding of its structural properties (Didierjean et al., 2004).
Mecanismo De Acción
Target of Action
Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate primarily targets the Melanocortin Receptor and the Somatostatin Receptor . The Melanocortin Receptor plays a crucial role in the regulation of feeding behavior and body weight. The Somatostatin Receptor is involved in numerous biological processes, including inhibition of hormone secretion, cell proliferation, and neurotransmission .
Mode of Action
For instance, when interacting with the Melanocortin Receptor, it can inhibit α-melanocyte-stimulating hormone (α-MSH) induced behaviors in rats .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with the Melanocortin and Somatostatin Receptors. These pathways are involved in a wide range of biological processes, including neurological disease, metabolic disease, and cancer .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptor it interacts with. For example, its interaction with the Melanocortin Receptor can lead to changes in feeding behavior and body weight .
Propiedades
IUPAC Name |
tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHWDDDFOOUXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433583 | |
| Record name | Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142374-14-9 | |
| Record name | Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

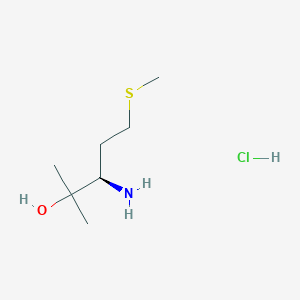



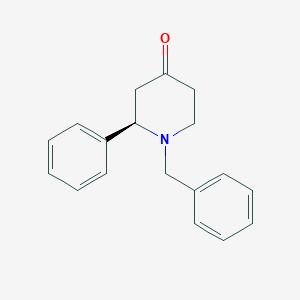
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B3047520.png)
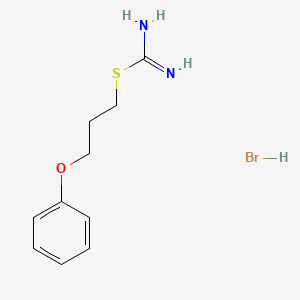
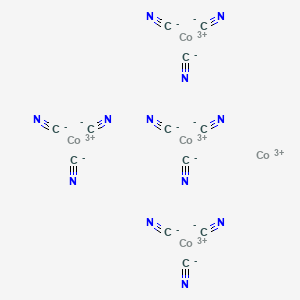
![N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide](/img/structure/B3047524.png)

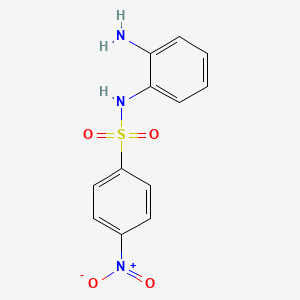

![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)
